Computed logP of 1.75 Occupies an Intermediate Lipophilicity Window Between Ethylthio (0.93) and Phenylthio (1.97) Analogs, Offering Balanced Fragment Physicochemical Properties
The computed logP of 1-(sec-butylthio)-3-oxocyclobutane-1-carboxylic acid is 1.749, placing it in an intermediate lipophilicity window within the 1-(alkyl/arylthio)-3-oxocyclobutane-1-carboxylic acid series . The ethylthio analog (CAS 1492835-35-4) has a computed logP of 0.926, while the phenylthio analog (CAS 1491473-08-5) reaches 1.965 . The tert-butylthio regioisomer (CAS 1490306-58-5) has a closely matched logP of 1.704 but lacks the chiral sec-butyl center . A logP near 1.7 falls within the expanded fragment rule-of-three (RO3) guidelines (logP ≤ 3) and balances the need for sufficient membrane permeability with avoidance of excessive lipophilicity-driven promiscuity and poor solubility [1].
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.749 (computed, Fluorochem) |
| Comparator Or Baseline | Ethylthio: logP = 0.926 (Chemscene); tert-Butylthio: logP = 1.704 (Leyan); Phenylthio: logP = 1.965 (Chemscene) |
| Quantified Difference | ΔlogP vs. ethylthio: +0.823; vs. tert-butylthio: +0.045; vs. phenylthio: −0.216 |
| Conditions | Computed logP values from vendor-supplied computational chemistry data; all compounds share identical core scaffold (3-oxocyclobutane-1-carboxylic acid) and TPSA (54.37 Ų) |
Why This Matters
An intermediate logP maximizes the probability that a fragment hit will retain acceptable solubility while still exhibiting sufficient membrane partitioning for cellular target engagement, reducing the need for logP optimization in hit-to-lead phases.
- [1] Hamilton DJ, et al. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. 2022;17(9):e202200113. Discussion of expanded rule-of-three (RO3) and physicochemical property criteria for fragment libraries. View Source
